molecular formula C5H8N2 B1506060 1-Methylazetidine-3-carbonitrile

1-Methylazetidine-3-carbonitrile

Cat. No.: B1506060
M. Wt: 96.13 g/mol
InChI Key: QGDFRNUIIUDBGQ-UHFFFAOYSA-N
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Description

1-Methylazetidine-3-carbonitrile is a four-membered azetidine ring derivative featuring a methyl group at the nitrogen (N1) and a nitrile (CN) group at the third carbon (C3).

Properties

IUPAC Name

1-methylazetidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-7-3-5(2-6)4-7/h5H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDFRNUIIUDBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1-Methylazetidine-3-carbonitrile is primarily explored for its potential as a pharmaceutical agent. Its structural similarity to other biologically active compounds allows it to act as a scaffold in drug design. Notably, it has been investigated for its role in modulating chemokine receptors, which are crucial in inflammatory responses and immune system regulation.

Case Study: Chemokine Receptor Modulation

A patent (WO2013008002A1) describes the use of this compound derivatives as chemokine receptor modulators. These compounds are proposed for treating various disorders, including autoimmune diseases and cancer, due to their ability to influence cell migration and inflammatory processes .

Agricultural Science

The compound has also been studied for its potential applications in agriculture, particularly as a pesticide or herbicide. Its nitrogen-rich structure may enhance its effectiveness against specific pests or pathogens.

Research Findings

Research indicates that derivatives of this compound exhibit significant antifungal activity against plant pathogens. This property suggests that the compound could be developed into a novel class of agricultural chemicals aimed at improving crop resilience and yield.

Materials Science

In materials science, this compound is being explored for its potential use in synthesizing new polymers or as a building block for advanced materials. Its unique chemical properties can contribute to the development of materials with specific mechanical or thermal characteristics.

Data Table: Summary of Applications

Application AreaCompound RoleKey Findings/Notes
Medicinal ChemistryChemokine receptor modulationPotential treatment for autoimmune diseases and cancer
Agricultural ScienceAntifungal agentEffective against specific plant pathogens
Materials ScienceBuilding block for polymersPromising for developing advanced materials

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent position and type on the azetidine ring critically influence physicochemical behavior. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Features (Inferred/Reported)
1-Methylazetidine-3-carbonitrile C₅H₈N₂ 96.13 Methyl (N1), CN (C3) N/A Lower steric hindrance; moderate polarity
1-Benzhydrylazetidine-3-carbonitrile C₁₇H₁₆N₂ 248.32 Benzhydryl (N1), CN (C3) 36476-86-5 High lipophilicity; bulky N-substituent
3-Methylazetidine-3-carbonitrile hydrochloride C₅H₈N₂·HCl 133.59 (free base: 96.13) Methyl and CN (C3) 936850-33-8 Increased ring strain; hydrochloride salt enhances solubility

Key Observations :

  • Solubility : Hydrochloride salts (e.g., 3-methylazetidine-3-carbonitrile hydrochloride) exhibit higher aqueous solubility compared to neutral azetidines .
  • Ring Strain : Substituents on the same carbon (e.g., 3-methylazetidine-3-carbonitrile) may exacerbate ring strain, affecting stability and synthetic pathways .

Preparation Methods

General Synthetic Approaches

The preparation of 1-Methylazetidine-3-carbonitrile primarily involves two key steps:

  • Construction of the azetidine ring with the methyl substitution on nitrogen.
  • Introduction of the nitrile functional group at the 3-position of the azetidine ring.

These steps can be achieved through ring expansion, nucleophilic substitution, or reductive cyclization methods starting from appropriately functionalized precursors.

Synthesis via Ring Expansion of Aziridines

A prominent and well-documented strategy involves the ring expansion of 2-(halomethyl)aziridines to 3-haloazetidines, which can then be converted to 3-cyano derivatives.

  • Starting Materials : N-(2,3-dibromo-2-methylpropylidene)alkylamines are prepared by bromination of 2-methylpropenal followed by condensation with alkylamines such as methylamine or substituted benzylamines.

  • Reduction and Ring Expansion : Treatment of these dibromo imines with sodium borohydride (NaBH4) in methanol under reflux leads to reductive cyclization forming 2-bromomethyl-2-methylaziridines. Upon heating in acetonitrile under reflux, these aziridines undergo thermal ring expansion to yield 3-bromo-3-methylazetidines, which are key intermediates for further functionalization.

  • Nucleophilic Substitution at 3-Position : The 3-bromo substituent in azetidines is reactive towards nucleophiles. Treatment with cyanide nucleophiles (e.g., sodium cyanide) can substitute the bromide to form 3-cyano-3-methylazetidines, effectively introducing the nitrile group at the 3-position.

This route is summarized in the following reaction scheme:

Step Reaction Conditions Product
Bromination and condensation Br2, CH2Cl2, TiCl4, Et3N, 0°C to RT α,β-dibromo imines
Reduction NaBH4, MeOH, reflux 2-bromomethyl-2-methylaziridines
Thermal ring expansion CH3CN, reflux 3-bromo-3-methylazetidines
Nucleophilic substitution NaCN, polar aprotic solvent 3-cyano-3-methylazetidines (this compound)

This method offers a convenient and efficient access to this compound via well-controlled nucleophilic substitution on a reactive 3-bromo intermediate.

Alternative Methods: Direct Cyclization and Functional Group Transformations

  • Reductive Cyclization of α,β-Dibromo Imines : The α,β-dibromo imines can be reduced with hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride under various solvents and temperatures. However, the reaction outcome depends strongly on the solvent and reaction time, with some conditions favoring aziridine formation or ring-opened amines rather than azetidines.

  • Hydrolysis and Esterification Steps : In some protocols, azetidine-3-carboxylic acid derivatives are first prepared as methyl esters using strong acids (e.g., concentrated sulfuric acid) and methanol under reflux. These esters can then be hydrolyzed to acids or further converted to acid chlorides, which can be transformed into nitriles via dehydration or substitution reactions.

Key Reaction Parameters and Optimization

Parameter Optimal Conditions Notes
Acid Catalyst Concentrated sulfuric acid or HCl Strong acid needed for esterification; affects reaction rate and reflux control
Temperature 50–100°C, often reflux Elevated temperature promotes ring expansion and substitution reactions
Solvent Methanol for esterification; acetonitrile for ring expansion; polar aprotic solvents for substitution Choice affects reaction efficiency and product stability
Nucleophile Sodium cyanide or other cyanide sources For substitution of 3-bromo group to nitrile functionality
Workup Dilution with ice water, basification with ammonia, extraction with organic solvents (e.g., methylene chloride) Critical for isolation and purification of intermediates

Research Findings and Comparative Analysis

  • The ring expansion of 2-(halomethyl)aziridines to 3-haloazetidines is a thermodynamically favored process and provides a versatile intermediate for further functionalization including cyanide substitution to yield nitriles.

  • Attempts to directly reduce α,β-dibromo imines to 3-bromoazetidines using LiAlH4 or NaBH4 in various solvents often result in complex mixtures or undesired products, highlighting the importance of the ring expansion step for selective synthesis.

  • The nucleophilic substitution of the bromide at the 3-position is highly efficient in polar aprotic solvents, allowing the introduction of the nitrile group without ring opening or degradation.

  • The use of strong acids and controlled reflux conditions in esterification and hydrolysis steps is critical to maintain reaction rates and product purity when preparing related azetidine derivatives.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield/Notes
Ring expansion of 2-bromomethyl aziridines α,β-dibromo imines NaBH4 (reduction), CH3CN (reflux) NaBH4 in MeOH reflux; then heat in CH3CN reflux Efficient formation of 3-bromoazetidines, good yields (~60-85%)
Nucleophilic substitution 3-bromo-3-methylazetidines NaCN or cyanide sources Polar aprotic solvent, room temp to reflux High selectivity for 3-cyano substitution, forming this compound
Direct reduction of dibromo imines α,β-dibromo imines LiAlH4 or NaBH4 Various solvents, reflux Often yields complex mixtures, less selective
Esterification and hydrolysis Azetidine-3-carboxylic acid derivatives Strong acid (H2SO4), methanol 50–100°C reflux Used for related derivatives, careful control needed

Q & A

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Key protocols include:
  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of nitrile vapors .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

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